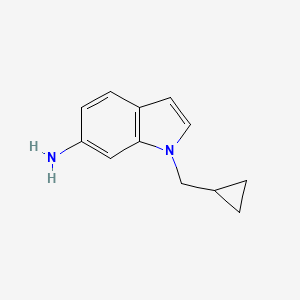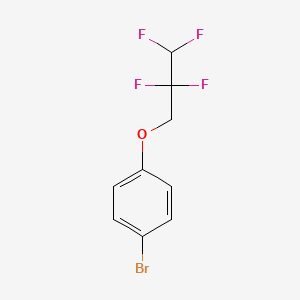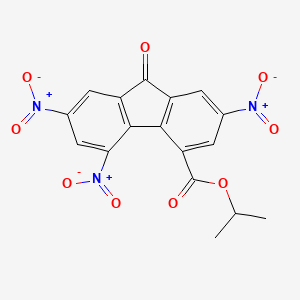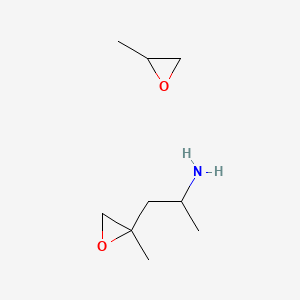
2-Methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED is a polymeric compound with the molecular formula C9H23NO4. It is a type of polypropylene oxide that has been terminated with a monoamine group. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
The synthesis of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED typically involves the polymerization of propylene oxide in the presence of a monoamine initiator. The reaction conditions often include the use of catalysts such as triethyl borane in combination with phosphazene-type superbases . The polymerization process can be carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure. Industrial production methods may involve continuous polymerization processes to ensure consistent quality and yield .
Chemical Reactions Analysis
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the polymer’s properties.
Substitution: The monoamine group can participate in substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED has a wide range of scientific research applications, including:
Biology: The compound is employed in the synthesis of graft copolymers for various biological applications.
Mechanism of Action
The mechanism of action of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED involves its interaction with molecular targets through its monoamine group. This group can form hydrogen bonds and other interactions with various substrates, leading to changes in the physical and chemical properties of the compound. The pathways involved in these interactions depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED can be compared with other similar compounds such as:
Polyethylene glycol (PEG): Unlike POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED, PEG is terminated with hydroxyl groups and is widely used in biomedical applications.
Polypropylene glycol (PPG): PPG is similar in structure but lacks the monoamine termination, which gives POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED unique reactivity and application potential.
Polyethylene oxide (PEO): PEO is another similar polymer but with different end groups and properties.
The uniqueness of POLY(PROPYLENE OXIDE), MONOAMINE TERMINATED lies in its monoamine termination, which provides specific reactivity and functionality not found in other similar polymers .
Properties
CAS No. |
83713-01-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-methyloxirane;1-(2-methyloxiran-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H13NO.C3H6O/c1-5(7)3-6(2)4-8-6;1-3-2-4-3/h5H,3-4,7H2,1-2H3;3H,2H2,1H3 |
InChI Key |
IHRKWQBXFQBSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.CC(CC1(CO1)C)N |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
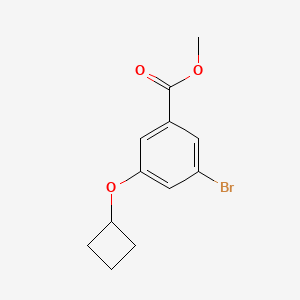
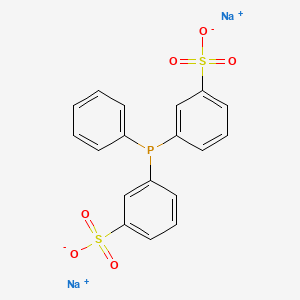
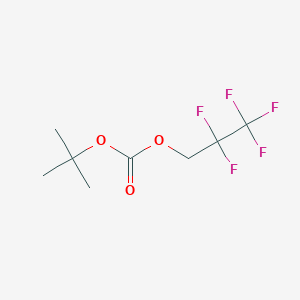
methanone](/img/structure/B15092027.png)

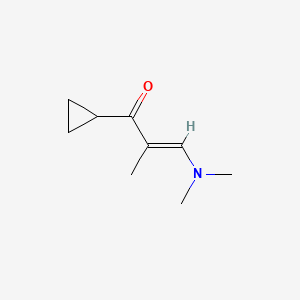
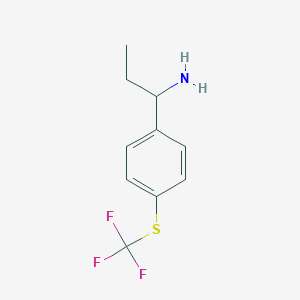
![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)

